molecular formula C₂₀H₁₅NO B1140411 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime CAS No. 88909-82-4

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime

Cat. No.: B1140411
CAS No.: 88909-82-4
M. Wt: 285.34
InChI Key:
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Description

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its structural complexity and potential applications in various fields of scientific research. This compound is known for its unique chemical properties and reactivity, making it a valuable subject for studies in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the reduction of benzo[A]pyrene derivatives followed by oximation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying their properties.

    Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound is studied for its potential therapeutic applications and its role in drug development.

    Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime involves its interaction with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The compound may also affect cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime can be compared with other similar compounds, such as:

    7,8-Dihydro-7,8-dihydroxybenzo[A]pyrene 9,10-oxide: This compound is another derivative of benzo[A]pyrene with different functional groups and reactivity.

    Benzo[A]pyrene-7,8-diol-9,10-epoxide: Known for its carcinogenic properties, this compound is structurally related but has distinct biological effects. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other benzo[A]pyrene derivatives.

Properties

IUPAC Name

(NE)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDIHTYSTGYSPA-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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